5-chloro-N-[(1-cyclopentylpyrazol-3-yl)methyl]-2-methoxypyrimidin-4-amine

Catalog No.
S7045417
CAS No.
M.F
C14H18ClN5O
M. Wt
307.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-chloro-N-[(1-cyclopentylpyrazol-3-yl)methyl]-2-m...

Product Name

5-chloro-N-[(1-cyclopentylpyrazol-3-yl)methyl]-2-methoxypyrimidin-4-amine

IUPAC Name

5-chloro-N-[(1-cyclopentylpyrazol-3-yl)methyl]-2-methoxypyrimidin-4-amine

Molecular Formula

C14H18ClN5O

Molecular Weight

307.78 g/mol

InChI

InChI=1S/C14H18ClN5O/c1-21-14-17-9-12(15)13(18-14)16-8-10-6-7-20(19-10)11-4-2-3-5-11/h6-7,9,11H,2-5,8H2,1H3,(H,16,17,18)

InChI Key

BGFJNCOEUPBJMX-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=N1)NCC2=NN(C=C2)C3CCCC3)Cl
CP-868,596 is a small-molecule inhibitor of the epidermal growth factor receptor (EGFR) kinase. It belongs to the class of pyrimidines, which are heterocyclic compounds that contain a pyrimidine ring. It was first discovered and synthesized by Pfizer in 2006, as a part of their research to develop small molecules that could block the activity of EGFR and treat cancer.
CP-868,596 is a white and solid crystalline powder, which has a molecular weight of 410.91 g/mol. It is soluble in dimethyl sulfoxide (DMSO), methanol, and water. The compound is stable at room temperature and has a melting point of 268-271°C.
The synthesis of CP-868,596 involves a series of chemical reactions, starting from the starting materials of 6-chloro-2-methoxypyrimidin-4-amine, 1-cyclopentyl-3-chloropyruvate, and 3-amino-1-(cyclopentylmethyl)-1H-pyrazole-4-carboxylic acid. The synthesis process includes steps such as nucleophilic substitution, esterification, and amidation. The final product is obtained by recrystallization from ethanol or a mixture of ethanol and DMSO. The characterization of CP-868,596 involves techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography.
The analytical methods used for CP-868,596 include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), UV-Vis spectroscopy, and NMR spectroscopy.
CP-868,596 is a potent inhibitor of EGFR kinase activity. It has been shown to inhibit the growth of various human cancer cell lines, including non-small cell lung cancer, breast cancer, ovarian cancer, and colorectal cancer. It has been reported to induce apoptosis, inhibit cell proliferation, and decrease tumor growth in vivo. It has also been found to have synergistic effects with other anti-cancer agents, such as docetaxel and gefitinib.
The toxicity and safety of CP-868,596 have been evaluated in various preclinical and clinical studies. In preclinical studies, CP-868,596 was found to be well-tolerated and safe at therapeutic doses. In clinical studies, the most common adverse events reported were diarrhea, nausea, vomiting, and fatigue. These adverse events were generally mild to moderate in severity.
CP-868,596 has been used in various scientific experiments to study the role of EGFR in cancer cell signaling and to investigate the efficacy of EGFR inhibitors as anti-cancer agents. It has also been used to study the mechanism of resistance to EGFR inhibitors and to develop strategies to overcome this resistance.
The current state of research suggests that CP-868,596 and other EGFR inhibitors have promising anti-cancer activity and can be used in combination with other anti-cancer agents to improve therapeutic outcomes. However, the development of resistance to EGFR inhibitors remains a challenge, and further studies are needed to overcome this issue.
CP-868,596 and other EGFR inhibitors have potential implications in various fields of research and industry, including cancer treatment, drug discovery, and personalized medicine. They can also be used as research tools to study the signaling pathways involved in cancer cell proliferation and to identify novel targets for anti-cancer therapy.
The limitations of CP-868,596 and other EGFR inhibitors include the development of resistance, the toxicity of long-term use, and the lack of efficacy in some cancer types. Future directions for research on CP-868,596 and EGFR inhibitors include the development of more potent and selective inhibitors, the identification of biomarkers for patient selection, and the exploration of combination therapies with other anti-cancer agents. The use of preclinical models that better mimic human disease may also help to accelerate the development of effective anti-cancer therapies.
In conclusion, CP-868,596 is a novel small-molecule inhibitor of EGFR kinase that has shown promising anti-cancer activity. It has been used extensively in scientific research to study the role of EGFR in cancer cell signaling and to investigate the efficacy of EGFR inhibitors as anti-cancer agents. Despite its potential, limitations and challenges remain, and further research is needed to identify strategies to overcome these obstacles and develop effective anti-cancer therapies.

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

307.1199879 g/mol

Monoisotopic Mass

307.1199879 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-26-2023

Explore Compound Types